molecular formula C13H12N4O4 B2798061 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea CAS No. 1396580-57-6

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea

Cat. No.: B2798061
CAS No.: 1396580-57-6
M. Wt: 288.263
InChI Key: IDKZLELSKKEDDR-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzo[d][1,3]dioxole moiety and a methoxypyrimidine group, connected through a urea linkage. Its unique structure allows it to participate in diverse chemical reactions and exhibit potential biological activities.

Preparation Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with benzo[d][1,3]dioxole and 2-methoxypyrimidine as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the starting materials.

    Coupling Reaction: The deprotonated benzo[d][1,3]dioxole is reacted with an isocyanate derivative of 2-methoxypyrimidine to form the desired urea linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzo[d][1,3]dioxole or methoxypyrimidine moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with DNA: Binding to DNA and interfering with its replication and transcription.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea can be compared with similar compounds such as:

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-chloropyrimidin-5-yl)urea: This compound features a chloropyrimidine group instead of a methoxypyrimidine group, which may result in different chemical and biological properties.

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxypyrimidin-5-yl)urea:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4/c1-19-13-14-5-9(6-15-13)17-12(18)16-8-2-3-10-11(4-8)21-7-20-10/h2-6H,7H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKZLELSKKEDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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